Cas no 42924-53-8 (Nabumetone)

Nabumetone structure
Nabumetone structure
商品名:Nabumetone
CAS番号:42924-53-8
MF:C15H16O2
メガワット:228.2863
MDL:MFCD00079518
CID:55634
PubChem ID:4409

Nabumetone 化学的及び物理的性質

名前と識別子

    • 4-(6-Methoxynaphthalen-2-yl)butan-2-one
    • Nabumeton
    • 4-(2-methoxynaphthalen-6-yl)butan-2-one
    • 4-[6-METHOXY-2-NAPHTHYL]-2-BUTANONE
    • BRL14777
    • Nabumetone
    • 4-(6-Methoxy-2-naphthyl)-2-butanone
    • Arthaxan
    • Dolsinal
    • Listran
    • Mebutan
    • Nabumetona
    • Relafen
    • Relif
    • Relifen
    • Relifex
    • Consolan
    • Balmox
    • Unimetone
    • Nabumetonum
    • Flambate
    • Prodac
    • Nabumetonum [INN-Latin]
    • Nabuser
    • 4-(6-Methoxy-2-naphthalenyl)-2-butanone
    • BRL 14777
    • MLS000069541
    • 2-Butanone, 4-(6-methoxy-2-naphthalenyl)-
    • LW0TIW155Z
    • SMR000058835
    • BLXXJMDCKKHMK
    • KBio1_000850
    • Opera_ID_765
    • M01AX01
    • HMS3714F20
    • Pharmakon1600-01503650
    • KBio2_001966
    • FT-0672583
    • NABUMETONE (USP-RS)
    • AB00052392_14
    • Nabumetone (USAN:USP:INN:BAN:JAN)
    • Nabumetone, United States Pharmacopeia (USP) Reference Standard
    • Prestwick0_000909
    • Spectrum4_000174
    • NINDS_000850
    • Nabumentone
    • HMS2090D13
    • NC00579
    • BRN 2103472
    • Nabumetone 1000 mg
    • cid_4409
    • Nabumatone Form II
    • DTXSID4045472
    • NABUMETONE [ORANGE BOOK]
    • NABUMETONE [USP IMPURITY]
    • SCHEMBL2256
    • Nabumetonum (INN-Latin)
    • NABUMETONE [MI]
    • HY-B0559
    • Nabumetone [USAN:USP:INN:BAN:JAN]
    • NS00003590
    • Spectrum2_001969
    • FT-0629765
    • NCGC00016853-02
    • NABUMETONE [USP MONOGRAPH]
    • HMS3652M04
    • Prestwick2_000909
    • SW197312-3
    • NCGC00095063-02
    • EN300-1853581
    • A826072
    • DivK1c_000850
    • AB00052392_15
    • BSPBio_000758
    • Q425207
    • SR-01000759138-2
    • NCGC00016853-06
    • NABUMETONE [JAN]
    • NABUMETONE [VANDF]
    • SBI-0051869.P002
    • KBioGR_000687
    • NCGC00095063-01
    • Nabumetone, analytical standard
    • BRD-K65146499-001-14-7
    • KBioSS_001966
    • RELAFEN DS
    • NABUMETONE (EP MONOGRAPH)
    • HMS1570F20
    • Relafen (TN)
    • Prestwick3_000909
    • CHEBI:7443
    • HMS3885A22
    • NSC-758623
    • HMS1922G10
    • CHEMBL1070
    • NSC 758623
    • HMS2093I05
    • HMS2097F20
    • BPBio1_000834
    • Nabumetone 750 mg
    • Tox21_110647
    • NCGC00016853-01
    • Spectrum5_001286
    • D00425
    • UNII-LW0TIW155Z
    • L10109
    • AB00052392
    • KBio2_007102
    • BRL-14777
    • NABUMETONE [MART.]
    • AM20040460
    • BIDD:GT0104
    • GTPL7245
    • NABUMETONE [EP MONOGRAPH]
    • KS-1371
    • NSC758623
    • NCGC00016853-13
    • SPBio_002097
    • MLS001076325
    • BRD-K65146499-001-04-8
    • NABUMETONE [USAN]
    • BDBM40128
    • NABUMETONE (MART.)
    • SPBio_002957
    • CAS-42924-53-8
    • CCG-39507
    • NABUMETONE [WHO-DD]
    • CCRIS 8108
    • HMS502K12
    • BCP12152
    • HMS2230H12
    • NABUMETONE (USP MONOGRAPH)
    • HMS3259I16
    • DB00461
    • Spectrum_001486
    • 42924-53-8
    • DTXCID2025472
    • MFCD00079518
    • SR-01000759138
    • Prestwick1_000909
    • NABUMETONE (USP IMPURITY)
    • AC-19025
    • SR-01000759138-3
    • AKOS009529199
    • NCGC00016853-03
    • 4-(6-methoxy-2-naphthyl)butan-2-one
    • AB00052392-13
    • KBio2_004534
    • NABUMETONE [USP-RS]
    • Nabumetone 500 mg
    • Nabumetone, European Pharmacopoeia (EP) Reference Standard
    • IDI1_000850
    • SPECTRUM1503650
    • NABUMETONE [INN]
    • Tox21_110647_1
    • BN166181
    • Nabumetone, British Pharmacopoeia (BP) Reference Standard
    • s4051
    • Nabumetone (JP17/USP/INN)
    • BRD-K65146499-001-27-9
    • BRD-K65146499-001-26-1
    • MDL: MFCD00079518
    • インチ: 1S/C15H16O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-10H,3-4H2,1-2H3
    • InChIKey: BLXXJMDCKKHMKV-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])[H])C1C([H])=C([H])C2C([H])=C(C([H])=C([H])C=2C=1[H])C([H])([H])C([H])([H])C(C([H])([H])[H])=O
    • BRN: 2103472

計算された属性

  • せいみつぶんしりょう: 228.11500
  • どういたいしつりょう: 228.11503
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 262
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 色と性状: 白色/白色に近い、結晶粉末
  • 密度みつど: 1.0657 (rough estimate)
  • ゆうかいてん: 80-810C
  • ふってん: 372.3°C at 760 mmHg
  • フラッシュポイント: 165.4 °C
  • 屈折率: 1.5542 (estimate)
  • ようかいど: Soluble in alcohol or chloroform
  • PSA: 26.30000
  • LogP: 3.37000

Nabumetone セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 22-40
  • セキュリティの説明: 36/37
  • RTECS番号:EL9085000
  • 危険物標識: Xn
  • リスク用語:R22; R40
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Nabumetone 税関データ

  • 税関コード:2914399090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

Nabumetone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-204813-5g
Nabumetone,
42924-53-8 ≥99%
5g
¥647.00 2023-09-05
ChemScence
CS-2669-1g
Nabumetone
42924-53-8 99.98%
1g
$66.0 2022-04-27
BAI LING WEI Technology Co., Ltd.
473771-10g
Nabumetone, 98%
42924-53-8 98%
10g
¥ 1729 2022-04-26
Ambeed
A307752-250mg
4-(6-Methoxynaphthalen-2-yl)butan-2-one
42924-53-8 98%
250mg
$31.0 2025-02-22
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci11086-50mg
Nabumetone
42924-53-8 98%
50mg
¥617.00 2023-09-09
Ambeed
A307752-100mg
4-(6-Methoxynaphthalen-2-yl)butan-2-one
42924-53-8 98%
100mg
$13.0 2025-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N873808-1g
Nabumetone
42924-53-8 99%
1g
550.00 2021-05-17
S e l l e c k ZHONG GUO
S4051-50mg
Nabumetone
42924-53-8 99.61%
50mg
¥794.49 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M97470-5g
Nabumetone
42924-53-8
5g
¥759.0 2021-09-04
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T1258-1 mL * 10 mM (in DMSO)
Nabumetone
42924-53-8 99.61%
1 mL * 10 mM (in DMSO)
¥530.00 2022-04-26

Nabumetone 関連文献

Nabumetoneに関する追加情報

Recent Advances in Nabumetone (42924-53-8) Research: A Comprehensive Review

Nabumetone (CAS: 42924-53-8), a nonsteroidal anti-inflammatory drug (NSAID), has been widely used for its analgesic and anti-inflammatory properties. Recent studies have focused on its pharmacokinetics, therapeutic efficacy, and potential side effects, as well as novel formulations to enhance its bioavailability and reduce gastrointestinal toxicity. This research brief synthesizes the latest findings on Nabumetone, providing insights into its current applications and future directions in clinical practice.

One of the key areas of recent research involves the optimization of Nabumetone's formulation. A 2023 study published in the Journal of Pharmaceutical Sciences explored the development of nanoemulsion-based delivery systems for Nabumetone, demonstrating improved solubility and sustained release profiles. The study highlighted that such formulations could significantly reduce the drug's adverse effects while maintaining its therapeutic efficacy, particularly in chronic inflammatory conditions like osteoarthritis.

Another significant advancement is the investigation of Nabumetone's metabolic pathways. Research published in Drug Metabolism and Disposition in 2024 elucidated the role of cytochrome P450 enzymes, particularly CYP2C9, in the metabolism of Nabumetone. The findings suggest that genetic polymorphisms in CYP2C9 may influence interindividual variability in drug response, paving the way for personalized medicine approaches in NSAID therapy.

In addition to its traditional uses, recent preclinical studies have explored Nabumetone's potential in cancer therapy. A 2023 study in Cancer Research reported that Nabumetone exhibits antiproliferative effects in certain cancer cell lines, possibly through the inhibition of COX-2 and downstream inflammatory pathways. While these findings are preliminary, they open new avenues for repurposing Nabumetone in oncology.

Despite its benefits, Nabumetone's safety profile remains a topic of ongoing research. A meta-analysis published in Clinical Pharmacology & Therapeutics in 2024 evaluated the risk of cardiovascular events associated with long-term Nabumetone use. The analysis concluded that while the risk is lower compared to other NSAIDs like diclofenac, careful monitoring is still recommended for patients with preexisting cardiovascular conditions.

In conclusion, recent research on Nabumetone (42924-53-8) underscores its evolving role in pain management and inflammation. Innovations in drug delivery, insights into metabolic pathways, and exploratory applications in oncology highlight the drug's versatility. However, further clinical trials are needed to validate these findings and optimize its use in diverse patient populations.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:42924-53-8)Nabumetone
A826072
清らかである:99%
はかる:5g
価格 ($):158.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:42924-53-8)Nabumetone
sfd5636
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ